Oxodipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oxodipine is a dihydropyridine derivative classified as a calcium channel blocker, primarily used in the treatment of hypertension and related cardiovascular conditions. Its chemical formula is C19H21NO6, and it has a molecular weight of 359.4 g/mol. The compound is recognized for its ability to selectively inhibit L-type calcium channels, which play a crucial role in the contraction of smooth muscle cells and cardiac myocytes .

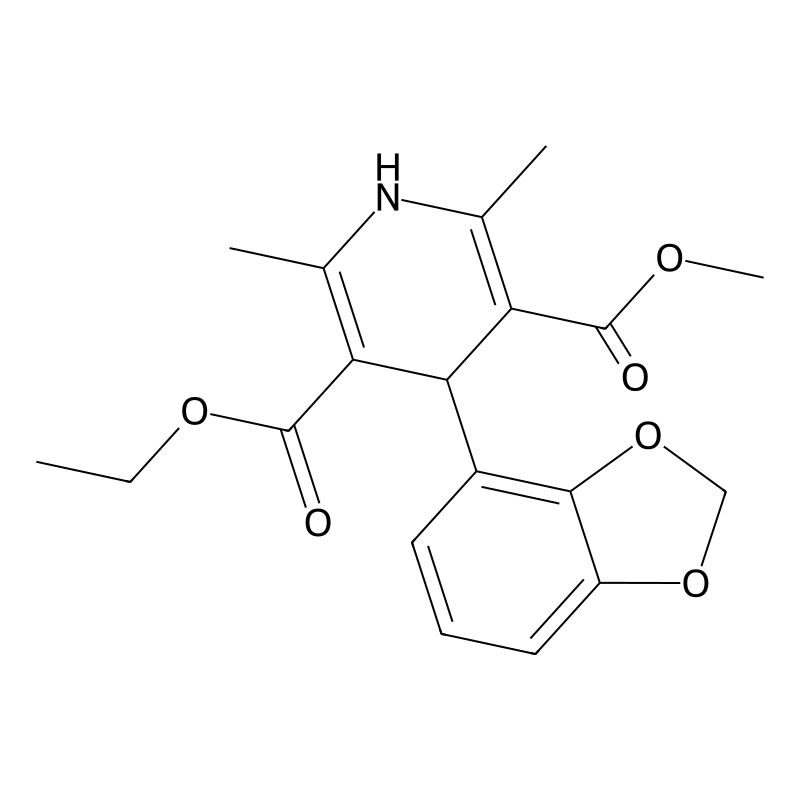

The structure of oxodipine features a complex arrangement that includes an ethyl and a methyl ester group, contributing to its pharmacological properties. It is known to exhibit significant effects on vascular smooth muscle, leading to vasodilation and reduced blood pressure without markedly affecting heart rate .

- Oxidation: This process can convert oxodipine into various pyridine derivatives, which may have different biological activities.

- Reduction: Reduction reactions can yield dihydropyridine derivatives from oxodipine, altering its pharmacological profile.

- Substitution: The compound can participate in substitution reactions at the aromatic or dihydropyridine rings, allowing for the introduction of various functional groups that may enhance its therapeutic efficacy.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Oxodipine exhibits significant biological activity as a calcium channel blocker. It has been shown to inhibit KCl-induced contractions in isolated aortic rings from rabbits and reduce cardiac contractility in rat models . The compound demonstrates an IC50 value of 0.24 μM for L-type calcium currents and 0.41 μM for T-type calcium currents, indicating its potency in modulating calcium influx in cardiac and vascular tissues .

In vivo studies reveal that oxodipine effectively lowers blood pressure without causing significant changes in heart rate, distinguishing it from other first-generation dihydropyridines . Additionally, it has been associated with side effects such as constipation and gingival hyperplasia in animal models .

The synthesis of oxodipine typically involves the Hantzsch dihydropyridine synthesis method. This method entails the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an ammonium salt, leading to the formation of the dihydropyridine core structure characteristic of oxodipine . The reaction conditions are critical for ensuring high yields and purity of the final product.

Oxodipine has several applications across various fields:

- Pharmaceutical Development: It serves as a model compound in research focused on calcium channel blockers and their synthesis.

- Cardiovascular Research: Investigated for its potential therapeutic effects on hypertension and cardiovascular diseases due to its vasodilatory properties.

- Quality Control: Utilized as a reference compound in pharmaceutical quality control processes to ensure consistency and efficacy of similar drugs .

Studies on oxodipine's interactions reveal its selective action on L-type calcium channels without significant negative chronotropic effects. This selectivity makes it a valuable candidate for treating hypertension while minimizing adverse cardiac effects . In addition, interaction studies indicate that oxodipine may enhance blood flow selectively to certain vascular beds, such as the vertebral circulation, while exerting less effect on others compared to similar compounds like nitrendipine .

Oxodipine shares structural and functional similarities with other dihydropyridine calcium channel blockers. Some notable compounds include:

- Nifedipine: Known for its rapid onset of action but may cause reflex tachycardia.

- Amlodipine: A long-acting calcium channel blocker with fewer side effects compared to older agents.

- Isradipine: Similar mechanism but with different pharmacokinetic properties.

| Compound | Key Characteristics | Unique Features |

|---|---|---|

| Oxodipine | Selective L-type calcium channel blocker | Minimal impact on heart rate |

| Nifedipine | Rapid onset; can induce reflex tachycardia | Shorter duration of action |

| Amlodipine | Long-acting; fewer side effects | Once-daily dosing |

| Isradipine | Intermediate duration; effective against hypertension | Distinct pharmacokinetics |

Oxodipine's unique profile allows it to be an effective treatment option for hypertension with distinct advantages over other dihydropyridines, particularly regarding heart rate stability during therapy .

Structural Identification

Molecular Formula (C19H21NO6) and Weight (359.37 g/mol)

Oxodipine is characterized by the molecular formula C19H21NO6, with a precise molecular weight of 359.37 grams per mole [1] [2] [19]. This molecular composition indicates the presence of nineteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and six oxygen atoms within the compound structure [1] [5]. The molecular weight has been consistently reported across multiple chemical databases, with some sources providing slightly more precise values of 359.3731 grams per mole [6] [16].

The molecular formula places Oxodipine within the dihydropyridine class of compounds, which are characterized by their distinctive heterocyclic structure containing nitrogen [1] [4]. The relatively high oxygen content in the formula reflects the presence of multiple ester functional groups and a benzodioxole moiety within the molecular structure [2] [19].

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry nomenclature for Oxodipine is 3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-4-yl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl 5-methyl ester [1] [19]. Alternative systematic names include 5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [1] [2].

The compound is assigned Chemical Abstracts Service registry number 90729-41-2, which serves as its unique chemical identifier [1] [4] [19]. The International Chemical Identifier key is MSOAVHHAZCMHDI-UHFFFAOYSA-N, providing a standardized representation of the molecular structure [2] [6] [19]. The Simplified Molecular Input Line Entry System notation is CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C [2] [6].

Additional chemical identifiers include the MDL number MFCD00867068 and FDA UNII code GPE63J28F0 [1]. These multiple identifier systems ensure accurate chemical communication and database referencing across different scientific and regulatory platforms [1] [19].

Bond Configuration and Structural Elements

Oxodipine exhibits a complex molecular architecture centered around a 1,4-dihydropyridine ring system [1] [4]. The core structure features a six-membered nitrogen-containing heterocycle with two double bonds, characteristic of the dihydropyridine family [4] [28]. The ring adopts a boat-like conformation due to the sp3 hybridization of the carbon atom at position 4 [2] [6].

The molecule contains two ester functional groups positioned at the 3 and 5 positions of the dihydropyridine ring [1] [19]. The ethyl ester group at position 3 and the methyl ester group at position 5 contribute to the compound's lipophilic character [4] [12]. Methyl substituents are present at positions 2 and 6 of the pyridine ring, providing steric bulk and influencing the molecule's overall conformation [1] [2].

A distinctive structural feature is the 1,3-benzodioxol-4-yl substituent attached at position 4 of the dihydropyridine ring [1] [19]. This benzodioxole moiety consists of a benzene ring fused to a dioxole ring, creating a methylenedioxyphenyl group that extends the conjugated system [2] [4]. The benzodioxole unit contributes to the molecule's aromatic character and influences its electronic properties [1] [2].

Stereochemical Properties and Racemic Nature

Oxodipine possesses one stereogenic center at the C-4 position of the dihydropyridine ring, where the benzodioxole substituent is attached [6] [16]. The compound exists as a racemic mixture, containing equal proportions of both R and S enantiomers [6]. The stereochemistry is designated as racemic with optical activity notation of (+/-), indicating the presence of both dextrorotatory and levorotatory forms [6] [16].

The stereochemical configuration significantly influences the compound's biological activity, as demonstrated in related dihydropyridine derivatives where individual enantiomers can exhibit opposite pharmacological effects [7]. Research on similar dihydropyridine compounds has shown that R and S enantiomers may function as calcium channel blockers or enhancers respectively, depending on their absolute configuration [7] [8].

The racemic nature of Oxodipine means that commercial preparations contain both stereoisomers, with the overall biological activity representing a composite of both forms [6] [8]. The undefined stereocenters ratio is reported as 0/1, confirming the presence of one chiral center with uncontrolled stereochemistry in standard synthetic preparations [6] [16].

Physical Properties

Thermodynamic Characteristics

Oxodipine demonstrates specific thermodynamic properties that are characteristic of dihydropyridine compounds. The compound exhibits a melting point of 166.8°C with an associated enthalpy of fusion of 119±2.0 Joules per gram [21]. Differential scanning calorimetry studies have confirmed these thermal parameters and established the compound's thermal stability profile [21].

The predicted boiling point for Oxodipine is 470.0±45.0°C under standard atmospheric pressure conditions [1]. This relatively high boiling point reflects the compound's substantial molecular weight and the presence of multiple polar functional groups that contribute to intermolecular forces [1] [21]. The thermal degradation temperature has been observed to occur above the melting point, indicating reasonable thermal stability under normal handling conditions [21].

Specific heat capacity measurements for Oxodipine are not extensively documented in the literature, though related dihydropyridine compounds typically exhibit values in the range of 1.0-1.5 Joules per gram per Kelvin [21]. The compound's thermal expansion coefficient and other thermodynamic parameters require further experimental determination for complete characterization [21].

| Thermodynamic Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 166.8 | °C | [21] |

| Enthalpy of Fusion | 119±2.0 | J/g | [21] |

| Predicted Boiling Point | 470.0±45.0 | °C | [1] |

Solubility Parameters

Oxodipine exhibits limited aqueous solubility, which is typical for dihydropyridine compounds with lipophilic substituents [12]. The compound demonstrates enhanced solubility in dimethyl sulfoxide, with reported values of 55 milligrams per milliliter (153.05 millimolar concentration), though sonication is recommended to achieve complete dissolution [12].

The solubility characteristics of Oxodipine are influenced by its molecular structure, particularly the presence of ester functional groups and the benzodioxole moiety [4] [12]. The compound's lipophilic nature, indicated by its enhanced bioavailability through cellular membrane penetration, suggests favorable partitioning into organic solvents over aqueous media [4].

Preparation of stock solutions requires careful consideration of solvent compatibility, with recommended concentrations ranging from 1 millimolar to 50 millimolar depending on the intended application [12]. The compound's solubility profile indicates classification as slightly soluble or insoluble in water, with values typically less than 1 milligram per milliliter [12].

Hansen solubility parameters for related compounds suggest dispersion forces, polar interactions, and hydrogen bonding contributions that influence Oxodipine's solubility behavior [23]. The compound's solubility in various organic solvents reflects its chemical structure and intermolecular interaction capabilities [12] [24].

Density and Aggregation States

The predicted density of Oxodipine is 1.247±0.06 grams per cubic centimeter at standard temperature and pressure conditions [1]. This density value is consistent with organic compounds containing multiple aromatic and ester functional groups [1] [15]. The relatively high density reflects the compact molecular packing influenced by the rigid dihydropyridine ring system and the benzodioxole substituent [1].

Oxodipine exists primarily as a solid at room temperature, with no data available regarding its specific physical appearance or crystal form [12]. The compound's aggregation behavior in solution depends on concentration, solvent characteristics, and temperature conditions [15]. At higher concentrations, intermolecular interactions may promote aggregate formation through hydrogen bonding and π-π stacking interactions [15].

The molecular packing in the solid state influences the compound's physical properties, including its melting point and dissolution characteristics [21]. Crystalline forms of Oxodipine may exhibit polymorphism, though specific crystal structure data are not extensively documented in the available literature [12] [21].

Storage recommendations indicate stability as a powder at -20°C for three years, suggesting that the solid-state aggregation provides adequate molecular stability for long-term preservation [12]. In solution, the compound maintains stability at -80°C for one year, indicating that aggregation states influence storage requirements [12].

Chemical Reactivity

Acid-Base Characteristics (pKa Analysis)

Oxodipine exhibits weak basic properties characteristic of dihydropyridine compounds, with a predicted pKa value of 2.98±0.70 [1]. This relatively low pKa value indicates that the compound acts as a weak base, with limited protonation occurring under physiological pH conditions [1] [25]. The basic character originates from the nitrogen atom in the dihydropyridine ring, though its basicity is significantly reduced compared to simple amines due to the electron-withdrawing effects of adjacent carbonyl groups [25] [28].

The acid-base behavior of Oxodipine is influenced by the ester substituents at positions 3 and 5, which withdraw electron density from the nitrogen center through inductive effects [1] [25]. This electronic influence reduces the availability of the nitrogen lone pair for protonation, resulting in the observed low pKa value [25]. The benzodioxole substituent at position 4 also contributes to the overall electronic environment of the molecule [1] [2].

Comparison with related dihydropyridine compounds reveals that structural modifications significantly impact acid-base properties [25]. The presence of electron-donating groups typically increases basicity, while electron-withdrawing substituents decrease the pKa values [25] [28]. Oxodipine's pKa value places it among the less basic dihydropyridines, consistent with its structural features [1] [25].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Predicted pKa | 2.98±0.70 | Aqueous solution | [1] |

| Basicity Character | Weak base | Standard conditions | [25] |

Stability Under Various Conditions

Oxodipine demonstrates variable stability depending on environmental conditions, with particular sensitivity to pH and temperature variations [12] [20]. The compound exhibits enhanced stability under acidic conditions, while basic environments promote decomposition through ring attack or ester hydrolysis pathways [20] [27]. Storage stability is optimized at low temperatures, with recommended conditions of -20°C for solid forms and -80°C for solutions [12].

Thermal stability studies indicate that Oxodipine remains stable up to its melting point of 166.8°C, beyond which degradation begins to occur [21]. The compound shows reasonable stability under normal laboratory handling conditions, though exposure to elevated temperatures should be minimized to prevent decomposition [12] [21]. Light sensitivity has not been extensively documented, though many dihydropyridine compounds exhibit photodegradation under ultraviolet exposure [20] [28].

The stability profile in aqueous solutions is pH-dependent, with rapid decomposition occurring at pH values above 8.0 [20]. Under acidic conditions (pH < 6.0), the compound maintains reasonable stability for experimental applications, though long-term storage in aqueous media is not recommended [20]. The decomposition rate can exceed 10% in 45 minutes under unfavorable conditions, necessitating careful pH control during experimental procedures [20].

Oxidative stability represents a significant concern for dihydropyridine compounds, including Oxodipine [28]. The 1,4-dihydropyridine ring system is susceptible to oxidation, leading to conversion to the corresponding pyridine derivative [28]. This oxidative pathway represents the dominant degradation mechanism under aerobic conditions [28].

Functional Group Reactivity

The ester functional groups present in Oxodipine at positions 3 and 5 exhibit typical ester reactivity patterns, including susceptibility to hydrolysis under both acidic and basic conditions [27] [28]. Acidic hydrolysis proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules [27]. Basic hydrolysis involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to ester cleavage [27].

The dihydropyridine ring system represents the most reactive functional group within the Oxodipine structure [28]. This heterocyclic system readily undergoes oxidation reactions, converting the dihydropyridine to the corresponding pyridine derivative [28]. The ease of oxidation is attributed to the electron-rich nature of the enamine functionality within the ring structure [28].

The benzodioxole moiety contributes to the molecule's stability through resonance effects but may undergo specific reactions under harsh conditions [2]. The methylenedioxy bridge can be cleaved under strongly acidic conditions, though this typically requires more severe reaction conditions than those encountered in normal handling [2] [4].

Photochemical reactivity has been observed in related dihydropyridine compounds, though specific photodegradation pathways for Oxodipine require further investigation [20] [28]. The compound's aromatic systems may absorb ultraviolet radiation, potentially leading to photoinduced reactions that alter the molecular structure [28].

| Functional Group | Primary Reactions | Conditions | Reference |

|---|---|---|---|

| Ester groups | Hydrolysis | Acidic/Basic | [27] |

| Dihydropyridine ring | Oxidation | Aerobic | [28] |

| Benzodioxole | Ring opening | Strongly acidic | [2] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

2MTW8YSX8G

GPE63J28F0

Other CAS

119914-34-0